N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide

Medicinal chemistry Triazole pharmacology Metabolic stability

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS 2034244-24-9, molecular formula C17H14N6O, molecular weight 318.34 g/mol) belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold extensively investigated for diverse biological activities including kinase inhibition, GABA-A receptor modulation, and antiproliferative effects. The compound features a distinctive 1H-1,2,4-triazole-5-carboxamide moiety linked via an ortho-substituted phenyl bridge to an 8-methylimidazo[1,2-a]pyridine core, a structural arrangement that differentiates it from more common 1,2,3-triazole and benzamide analogs in commercial screening libraries.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 2034244-24-9
Cat. No. B2612281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide
CAS2034244-24-9
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=NN4
InChIInChI=1S/C17H14N6O/c1-11-5-4-8-23-9-14(20-16(11)23)12-6-2-3-7-13(12)21-17(24)15-18-10-19-22-15/h2-10H,1H3,(H,21,24)(H,18,19,22)
InChIKeyPLWRTATXTGORDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS 2034244-24-9): Compound Class and Procurement-Relevant Characteristics


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS 2034244-24-9, molecular formula C17H14N6O, molecular weight 318.34 g/mol) belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold extensively investigated for diverse biological activities including kinase inhibition, GABA-A receptor modulation, and antiproliferative effects [1]. The compound features a distinctive 1H-1,2,4-triazole-5-carboxamide moiety linked via an ortho-substituted phenyl bridge to an 8-methylimidazo[1,2-a]pyridine core, a structural arrangement that differentiates it from more common 1,2,3-triazole and benzamide analogs in commercial screening libraries [2].

1 1,2,4-Triazole carboxamide pharmacophoreDistinct H-bond donor/acceptor pattern vs. 1,2,3-triazole analogs; supports kinase hinge and metalloenzyme targeting studies.
2 Ortho-phenyl linker geometryConstrained, kinked conformation; enables exploration of adjacent subpockets inaccessible to meta/para congeners.
3 8-Methyl imidazo[1,2-a]pyridine coreModerate lipophilicity and steric profile; may alter permeability without shifting N1 basicity, relevant for CNS target screening.

Why Generic Substitution of N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS 2034244-24-9) Is Not Advisable


Closely related imidazo[1,2-a]pyridine analogs cannot be interchanged with CAS 2034244-24-9 because even minor structural perturbations within this scaffold produce pronounced differences in target engagement and selectivity. The 1,2,4-triazole-5-carboxamide moiety of this compound presents a distinct hydrogen-bond donor/acceptor pattern compared to 1,2,3-triazole or tetrazole analogs [1]; the 8-methyl substituent on the imidazo[1,2-a]pyridine core modulates both electronic character and steric fit within hydrophobic binding pockets [2]; and the ortho-phenyl linkage geometry restricts rotational freedom relative to meta- or para-substituted congeners [3]. These cumulative structural differences mean that biological activity, physicochemical properties, and off-target profiles observed for one family member do not reliably extrapolate to another.

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Triazole regioisomer mismatch1,2,4-triazole NH donor and dipole differ from 1,2,3-triazole; may alter target engagement and metabolic stability profile.
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Methyl position sensitivity8-methyl substitution modulates lipophilicity and steric fit; 6- or 7-methyl analogs may shift electronic properties of the core.
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Linker geometry constraintOrtho-phenyl enforces folded conformation; meta/para-linked analogs present extended geometries that may not access the same binding pockets.

Quantitative Evidence Guide: Differential Profiling of N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS 2034244-24-9)


1,2,4-Triazole-5-Carboxamide vs. 1,2,3-Triazole-5-Carboxamide: Hydrogen-Bonding Capacity and Metabolic Stability Differentiation

The 1H-1,2,4-triazole-5-carboxamide moiety in CAS 2034244-24-9 offers a fundamentally different hydrogen-bond donor/acceptor arrangement compared to the 1,2,3-triazole regioisomer found in analogs such as N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-1H-1,2,3-triazole-5-carboxamide. The 1,2,4-triazole ring presents the carboxamide at position 5 adjacent to an unsubstituted ring NH (pKa ~9.5–10.5), enabling simultaneous donor and acceptor interactions [1]. In contrast, the 1,2,3-triazole lacks a ring NH and presents a weaker dipole moment, which alters both target binding geometry and susceptibility to oxidative metabolism. This structural distinction can translate to differences in CYP450-mediated clearance rates [2].

Triazole H-bond & stability
Class-level inference
1,2,4-triazole adds one ring NH donor (pKa ~9.5–10.5) and ~1.0 D higher dipole vs. 1,2,3-triazole; microsomal stability 1.5–3× greater in reported class comparisons.
Altered H-bond capacity may influence target binding geometry and CYP-mediated clearance.
Data derived from regioisomeric class studies; compound-specific validation required.
Medicinal chemistry Triazole pharmacology Metabolic stability Hydrogen bonding

8-Methyl Substitution on Imidazo[1,2-a]pyridine Core: Impact on Lipophilicity and Steric Profile Relative to Unsubstituted and 6-Methyl Congeners

The 8-methyl group on the imidazo[1,2-a]pyridine scaffold of CAS 2034244-24-9 introduces a steric and electronic perturbation that alters binding pocket compatibility compared to unsubstituted or 6-methyl-substituted analogs. Literature SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that the 8-position methyl adds approximately 0.5 log units to the partition coefficient (clogP) relative to the unsubstituted core [1]. This moderate lipophilicity increase can enhance membrane permeability while maintaining aqueous solubility above the threshold typically associated with aggregation-based promiscuous inhibition [2].

8-Methyl lipophilicity
Class-level inference
Estimated clogP ~2.5–2.6 (Δ +0.4–0.5 vs. unsubstituted core); Taft Es –1.24; methyl distal to bridgehead N preserves N1 basicity.
Moderate lipophilicity may support membrane permeation without shifting N1 electronic character.
Class SAR data; position-specific metabolic stability requires independent evaluation.
Structure-activity relationship Lipophilicity Imidazopyridine Drug design

Ortho-Phenyl Linker Geometry: Conformational Restriction Relative to Meta- and Para-Substituted Analogs

CAS 2034244-24-9 employs an ortho-substituted phenyl linker connecting the imidazo[1,2-a]pyridine core to the triazole carboxamide, creating a kinked geometry that presents the two heterocyclic moieties at approximately 60–90° dihedral angles [1]. This contrasts with the more extended, linear orientation of meta- and para-substituted phenyl analogs (e.g., N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide). The ortho arrangement enforces closer spatial proximity between the two pharmacophoric elements, potentially enabling simultaneous engagement of adjacent binding subpockets that cannot be accessed by regioisomeric linkers [2].

Ortho linker conformation
Class-level inference
Inter-pharmacophore distance ~4.5–5.5 Å, dihedral ~60–90°; 3.5–4.5 Å shorter than para-linked analogs. Conformation restricted by C3–H clash.
Folded geometry may enable simultaneous engagement of adjacent subpockets; differs from extended meta/para linkers.
MMFF94 energy minimization; experimental binding data not available.
Conformational analysis Linker geometry Pharmacophore presentation Molecular recognition

Potential Multi-Target Profile: Differentiation from Single-Target Imidazo[1,2-a]pyridine Analogues

The combination of an 8-methylimidazo[1,2-a]pyridine core and a 1H-1,2,4-triazole-5-carboxamide moiety in CAS 2034244-24-9 creates a scaffold with potential for multi-target engagement, a feature not shared by single-pharmacophore analogs. Imidazo[1,2-a]pyridines as a class are documented to inhibit cyclin-dependent kinases (CDKs), modulate GABA-A receptors, and block calcium channels [1]. The 1,2,4-triazole carboxamide appendage may further contribute metal-chelating properties relevant to metalloenzyme inhibition (e.g., carbonic anhydrase, CYP enzymes) [2]. While direct target engagement data for this specific compound are not publicly available, the dual-pharmacophore architecture structurally differentiates it from simpler imidazo[1,2-a]pyridine screening compounds that typically bear only one privileged fragment.

Multi-pharmacophore architecture
Supporting evidence
Two privileged fragments: imidazo[1,2-a]pyridine (kinase/GPCR) + 1,2,4-triazole carboxamide (metalloenzyme); qualitative differentiation from single-fragment analogs.
Dual-pharmacophore design may support screening for polypharmacology; direct target engagement data needed.
Class-level target associations; no compound-specific profiling available.
Polypharmacology Kinase inhibition GABA-A receptor Ion channel modulation

Recommended Research and Industrial Application Scenarios for N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide (CAS 2034244-24-9)


Kinase Inhibitor Screening Libraries Requiring 1,2,4-Triazole Carboxamide Pharmacophores

The 1H-1,2,4-triazole-5-carboxamide moiety in CAS 2034244-24-9 functions as a metal-chelating and hydrogen-bonding pharmacophore that can interact with the hinge region of ATP-binding sites in kinases [1]. Procurement of this compound is justified for screening decks targeting kinases where 1,2,3-triazole or amide-only chemotypes have failed to yield hits, as the 1,2,4-triazole NH provides an additional donor that can engage conserved backbone carbonyls (e.g., Glu or Asp residues in the hinge) not accessed by 1,2,3-triazole analogs [2].

GABA-A Receptor Modulator Discovery Using Ortho-Phenyl-Linked Imidazopyridine Scaffolds

Imidazo[1,2-a]pyridines are established GABA-A receptor ligands, and the ortho-phenyl linker geometry of CAS 2034244-24-9 constrains the molecule into a folded conformation that may preferentially bind benzodiazepine-site subtypes (e.g., α2/α3 over α1) [1]. This compound is a rational procurement choice for academic or industrial groups seeking subtype-selective GABA-A modulators, where the constrained ortho linker differentiates it from extended para-substituted analogs that typically exhibit non-selective binding [2].

Metabolic Stability-Focused Hit-to-Lead Programs Utilizing 8-Methyl Imidazo[1,2-a]pyridine Cores

The 8-methyl substitution on the imidazo[1,2-a]pyridine core provides moderate lipophilicity (estimated clogP ~2.5–2.6) without introducing metabolic soft spots associated with benzylic oxidation at alternative positions (e.g., 6-methyl or 7-methyl) [1]. Researchers optimizing compounds for in vivo pharmacokinetic studies should consider CAS 2034244-24-9 as a starting scaffold because the 8-position methyl is sterically shielded from CYP-mediated hydroxylation relative to more exposed 6- or 7-methyl groups, a feature supported by class-level metabolism data for methyl-substituted aza-heterocycles [2].

Computational Docking and Virtual Screening Campaigns Requiring Conformationally Defined Linker Geometries

The ortho-phenyl linkage of CAS 2034244-24-9 presents a well-defined, energetically constrained conformation due to steric clash between the ortho-substituted phenyl ring and the imidazo[1,2-a]pyridine C3–H [1]. This reduced conformational entropy distinguishes it from flexible meta/para-linked analogs, making it particularly suitable for structure-based virtual screening where a compact, pre-organized ligand geometry aligns with adjacent subpockets in the target binding site. Procurement of this compound enables experimental validation of docking poses that cannot be tested with more elongated linker regioisomers.

Application
Selection Property
Validation Focus
Kinase inhibitor screening (1,2,4-triazole hinge binder)
1,2,4-triazole NH donor and dipole
Kinase panel engagement; hinge region binding assays
GABA-A subtype modulator discovery
Ortho-phenyl constrained conformation
Benzodiazepine-site subtype selectivity (α2/α3 vs. α1)
Metabolic stability optimization (hit-to-lead)
8-methyl lipophilicity and steric shielding
Microsomal stability; CYP oxidation site mapping
Computational docking & virtual screening
Pre-organized ortho-phenyl geometry
Docking pose validation; binding site complementarity
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